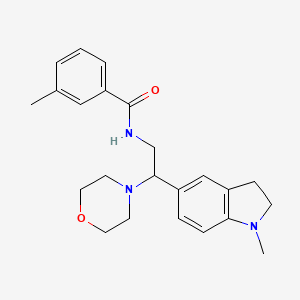

3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Beschreibung

3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound with potential applications in various fields of research and industry. It is known for its complex structure, which includes a benzamide core, an indoline moiety, and a morpholine ring. This compound has garnered interest due to its potential therapeutic and environmental applications.

Eigenschaften

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-4-3-5-20(14-17)23(27)24-16-22(26-10-12-28-13-11-26)18-6-7-21-19(15-18)8-9-25(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINSMSJRZMTNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline ring.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Core: The final step involves the coupling of the indoline-morpholine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Neuropharmacology : The presence of the indoline structure suggests that it may interact with neurotransmitter systems, potentially influencing cognitive functions. Studies have shown that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, a study indicated that compounds with similar structures demonstrated IC50 values ranging from 0.05 µM to 25 µM in inhibiting AChE activity.

- Anticancer Activity : Research indicates that compounds with indoline structures can induce apoptosis in cancer cells. A comparative study of benzamide derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting that 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide may also possess anticancer properties.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. For example, it may inhibit enzymes like AChE or other targets associated with cancer proliferation. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as Alzheimer's disease or various cancers.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Benzamide Core : The initial step involves synthesizing the benzamide structure through acylation reactions.

- Introduction of the Morpholinoethyl Side Chain : This is achieved through nucleophilic substitution reactions where morpholine derivatives are introduced.

- Coupling with Indoline Moiety : The final step often employs palladium-catalyzed cross-coupling techniques to attach the indoline group.

Study 1: Acetylcholinesterase Inhibition

A study examined various benzamide derivatives for their AChE inhibitory activities. Results showed that this compound exhibited promising inhibition rates, indicating its potential for cognitive enhancement applications .

Study 2: Antitumor Activity Assessment

In another investigation focusing on the cytotoxic effects of related compounds against cancer cell lines, it was found that those with similar structural features to this compound had significant anticancer effects, reinforcing the hypothesis that this compound may also be effective against tumors.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

- 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Uniqueness

3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs.

Biologische Aktivität

3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound notable for its structural features, including a benzamide core and a morpholinoethyl side chain linked to a 1-methylindoline moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in neuropharmacology and as a biochemical probe.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound is characterized by the following key features:

- Benzamide Core : This structure is known for its interactions with various biological targets.

- Indoline Moiety : The presence of the indoline structure suggests potential neuroactive properties.

- Morpholinoethyl Side Chain : This feature may enhance solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes, modulating their activity. The exact pathways remain to be fully elucidated, but preliminary studies suggest it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Neuropharmacological Effects

Research indicates that compounds similar to this compound have shown promise in neuropharmacology. For instance, analogs have demonstrated significant activity against apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .

Antimelanogenic Activity

In cell-based studies, related compounds have been evaluated for their ability to inhibit melanin production. For example, certain analogs exhibited potent inhibition of tyrosinase activity, which is crucial in melanin synthesis. The IC50 values for these compounds suggest that they could serve as effective agents for treating hyperpigmentation disorders .

Study on Tyrosinase Inhibition

A study investigated the efficacy of various benzamide analogs, including those structurally related to this compound. The results indicated that these compounds effectively inhibited mushroom tyrosinase, with some exhibiting IC50 values significantly lower than that of the standard inhibitor kojic acid:

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog 1 | 17.62 | Less effective |

| Analog 3 | 1.12 | 22-fold more effective |

| Kojic Acid | 24.09 | Reference |

This data highlights the potential of these compounds as therapeutic agents for conditions related to excessive melanin production .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of these compounds on B16F10 cells revealed that certain analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours. However, one analog displayed concentration-dependent cytotoxicity, indicating variability in safety profiles among related compounds .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and heterocyclic ring formation. For example:

-

Step 1 : React 1-methylindoline-5-amine with morpholine under reductive amination conditions (e.g., NaBH₃CN in MeOH) to form the morpholinoethyl intermediate .

-

Step 2 : Couple the intermediate with 3-methylbenzoyl chloride using a base (e.g., DIPEA) in anhydrous DCM.

Optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and catalysts (e.g., HOBt/EDCI for amide bond formation). Purity can be monitored via TLC (silica gel, ethyl acetate/hexane) .- Data Table : Synthetic Optimization Parameters

| Parameter | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM vs. DMF | Higher polarity improves coupling efficiency |

| Temperature | 0–25°C vs. reflux | Lower temps reduce side reactions |

| Coupling Reagents | EDCI/HOBt vs. DCC | EDCI/HOBt reduces racemization |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups, morpholine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

- Methodological Answer :

- Replicate Experiments : Ensure biological assays (e.g., enzyme inhibition) are performed in triplicate with standardized protocols (e.g., ATP concentration, pH control) .

- Validate Computational Models : Use molecular dynamics simulations to assess ligand-receptor binding stability. Compare docking scores (e.g., AutoDock Vina) with IC₅₀ values from assays. Discrepancies may arise from solvation effects or protein flexibility .

- Data Cross-Validation : Combine QSAR models with experimental SAR to identify critical substituents (e.g., morpholine’s role in solubility vs. activity) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace morpholine with piperazine, vary methyl groups on benzamide) .

- Biological Testing : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Measure IC₅₀ and correlate with structural features.

- 3D Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic interactions. Validate with mutagenesis studies .

Q. What methodologies are appropriate for assessing environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., benzamide cleavage products) .

- Photolysis : Expose to UV light (300–400 nm) in aqueous solutions. Quantify degradation kinetics and identify radical intermediates using ESR .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD Guidelines 202/201) .

Q. How can researchers design in vitro and in vivo experiments to evaluate pharmacokinetic properties while minimizing variability?

- Methodological Answer :

- In Vitro :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS .

- In Vivo :

- Dosing : Administer via intravenous/oral routes in rodents. Use crossover designs to reduce inter-individual variability .

- PK Modeling : Fit plasma concentration-time data to non-compartmental models (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.